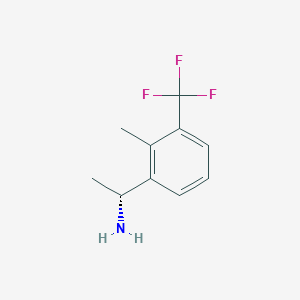

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine

Description

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine (CAS: 2230840-58-9) is a chiral amine featuring a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. The compound has a molecular formula of C₁₀H₁₃ClF₃N (as its hydrochloride salt) and a molecular weight of 239.67 g/mol . It requires storage in a dark, inert atmosphere at room temperature and exhibits safety warnings for hazards such as skin irritation (H315) and respiratory tract irritation (H335) .

Properties

IUPAC Name |

(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOXKUZZWGITQE-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Multi-Step Organic Synthesis

The synthesis of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine via traditional organic routes often begins with functionalized aromatic precursors. A notable approach, adapted from a patent describing the synthesis of 2-methyl-3-trifluoromethyl phenylamine, involves six sequential steps:

- Nitration and Sulfonation : Starting with p-toluenesulfonic acid, nitration introduces a nitro group at the 3-position, yielding 3-nitro-4-methyl benzenesulfonic acid.

- Bromination : Bromination at the 5-position produces 3-nitro-4-methyl-5-bromobenzenesulfonic acid.

- Desulfonation : Thermal desulfonation generates 2-nitro-6-bromotoluene.

- Trichloromethylation : Reaction with chlorine under radical conditions forms 2-nitro-6-trichloromethyl toluene.

- Fluorination : Exchange of chlorine with fluorine via HF yields 2-nitro-6-trifluoromethyl toluene.

- Catalytic Hydrogenation : Reduction of the nitro group using 5% palladium-on-carbon (Pd/C) in methanol at 35°C produces the primary amine.

To adapt this route for this compound, an additional step introducing the ethylamine side chain is required. This may involve Friedel-Crafts acylation followed by reductive amination or stereoselective alkylation. However, this method’s limitations include low overall yields (~40–50%) and the need for resolution to obtain the (R)-enantiomer.

Enzymatic Synthesis Using Transaminase Cascades

Enzymatic methods offer superior stereocontrol, as demonstrated in the synthesis of analogous trifluoromethylated chiral amines. A bienzyme cascade system employing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) has been reported for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. Applied to the target compound, the process involves:

- Substrate Preparation : 2-Methyl-3-(trifluoromethyl)acetophenone is synthesized via Friedel-Crafts acylation.

- Transamination : ATA117 catalyzes the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone, yielding the (R)-enantiomer.

- Equilibrium Shifting : ADH oxidizes co-product acetone to isopropanol, driving the reaction toward completion.

| Parameter | Value |

|---|---|

| Enzyme | ATA117/ADH co-expression system |

| Temperature | 40°C |

| pH | 9.0 (Tris-HCl buffer) |

| Enantiomeric Excess | >99.9% |

| Yield | 78–85% |

This method achieves high enantioselectivity and avoids harsh conditions, making it scalable for industrial applications.

Iridium-Catalyzed Asymmetric Reductive Amination

Transition-metal-catalyzed asymmetric reductive amination (ARA) provides a one-step route to chiral amines. A recent breakthrough using iridium complexes with chiral phosphoramidite ligands enables direct coupling of ketones with ammonia or primary amines. For this compound:

- Substrate : 2-Methyl-3-(trifluoromethyl)acetophenone reacts with ammonium acetate.

- Catalyst System : [Ir(cod)Cl]₂ with (R)-BINAP-derived phosphoramidite ligands.

- Conditions : Hydrogen pressure (50–100 bar), 60–80°C, 24–48 hours.

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Ir |

| Solvent | Tetrahydrofuran (THF) |

| Enantiomeric Excess | 92–98% |

| Yield | 65–75% |

Density functional theory (DFT) studies reveal that the reaction proceeds via an outer-sphere mechanism, with hydrogen-bonding interactions between the iridium center and amine substrate ensuring stereocontrol.

Chiral Resolution of Racemic Mixtures

When enantioselective synthesis is impractical, resolution of racemic 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine offers an alternative:

- Diastereomeric Salt Formation : Treatment with (S)-mandelic acid in ethanol preferentially crystallizes the (R)-amine salt.

- Chiral Chromatography : Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation.

| Method | Resolution Efficiency | Purity |

|---|---|---|

| Diastereomeric Salt | 40–50% recovery | 99% ee |

| SMB Chromatography | 85–90% recovery | 99.5% ee |

While effective, these methods are cost-intensive and generate waste, making them less favorable for large-scale production.

Comparative Analysis of Synthesis Routes

The choice of method depends on scale, enantiomeric purity requirements, and cost constraints:

| Method | Advantages | Limitations |

|---|---|---|

| Traditional Synthesis | Uses inexpensive reagents | Low yield, multiple steps |

| Enzymatic | High ee, mild conditions | Enzyme cost and stability |

| Iridium-Catalyzed ARA | One-step, scalable | High-pressure H₂ required |

| Chiral Resolution | No stereoselective synthesis | Low efficiency, high cost |

For industrial applications, the enzymatic and iridium-catalyzed methods are preferred due to their scalability and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding imines or oximes.

Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of imines, oximes, or nitro derivatives.

Reduction: Secondary amines or fully reduced hydrocarbons.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound with a trifluoromethyl substitution on its aromatic ring, holding promise in pharmaceutical research and asymmetric synthesis. It has a molecular formula of and a molar mass of approximately 203.2 g/mol.

Applications

This compound has applications in pharmaceutical development and asymmetric synthesis.

- Pharmaceutical Development The compound shows biological activity and may act as a lead compound in the creation of new antidepressants or stimulants. Preliminary studies indicate it could function as a monoamine neurotransmitter reuptake inhibitor, which could help in treating mood disorders and attention deficit hyperactivity disorder. The trifluoromethyl group also enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

- Asymmetric Synthesis The chiral nature of This compound makes it a building block in asymmetric synthesis, which is important for producing molecules with a specific handedness that is needed for many drugs and other biologically active compounds. The (R) enantiomer of this molecule could be used to create new chiral molecules with desired properties.

Table: Compound Comparison

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| (R)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethanamine | Methyl substitution on nitrogen | Potentially similar CNS effects | Lacks chiral specificity |

| (R)-1-[2-Trifluoromethylphenyl]ethylamine | Trifluoromethyl group | Similar neurotransmitter effects | Different substitution pattern |

| 2-Amino-5-trifluoromethylbenzene | Amino group on aromatic ring | Antidepressant properties | No ethyl chain; less complex structure |

| This compound | Stands out due to its specific trifluoromethyl substitution and chiral center, contributing to distinct |

Mechanism of Action

The mechanism of action of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The structural uniqueness of the target compound lies in its 2-methyl-3-trifluoromethylphenyl backbone. Below is a comparison with structurally related ethanamine derivatives (Table 1):

Table 1: Structural Comparison of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine and Analogues

Key Observations :

Pharmacological and Receptor Binding Profiles

σ-Receptor Affinity

While direct data for the target compound is unavailable, structurally related trifluoromethyl-substituted compounds exhibit σ-receptor binding :

- N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 30) showed σ1 receptor affinity (Ki = 8.2 nM) and σ2 affinity (Ki = 89 nM) in radioligand assays .

- Trifluoromethyl groups enhance binding affinity due to their strong electron-withdrawing nature and hydrophobic interactions, suggesting the target compound may exhibit similar or improved σ-receptor activity compared to chloro or methoxy derivatives .

Neuroactive Potential

- TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine), a piperazine derivative, acts as a serotonin receptor agonist, indicating that trifluoromethylphenyl amines can modulate neurotransmitter systems .

- 2C-TFM , a phenethylamine analogue, demonstrates the role of trifluoromethyl groups in enhancing CNS activity, though its effects differ due to additional methoxy substituents .

Case Study: Benzimidazole Derivatives

Biological Activity

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine, also referred to as this compound hydrochloride, is a chiral amine compound notable for its trifluoromethyl substitution on the aromatic ring. This unique structural feature significantly influences its biological activity and pharmacological potential.

- Molecular Formula : C10H12F3N

- Molar Mass : Approximately 203.2 g/mol

- Structural Features : The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity.

Central Nervous System Modulation

Preliminary studies indicate that this compound may function as a monoamine neurotransmitter reuptake inhibitor . This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Interaction with Biological Targets

The compound interacts with various biological targets, influencing neurotransmitter systems. The trifluoromethyl group is believed to enhance binding affinity to specific receptors, potentially modulating biological pathways associated with mood regulation and cognitive functions .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| (R)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethanamine | Methyl substitution on nitrogen | Potentially similar CNS effects | Lacks chiral specificity |

| (R)-1-[2-Trifluoromethylphenyl]ethylamine | Trifluoromethyl group | Similar neurotransmitter effects | Different substitution pattern |

| 2-Amino-5-trifluoromethylbenzene | Amino group on aromatic ring | Antidepressant properties | No ethyl chain; less complex structure |

This table highlights how this compound stands out due to its specific trifluoromethyl substitution and chiral center, contributing to distinct pharmacological profiles compared to similar compounds.

Case Studies and Research Findings

Recent research has explored the compound's potential therapeutic applications. For instance, studies have demonstrated its effectiveness in modulating neurotransmitter levels, which is critical for managing conditions like depression and anxiety disorders. The following findings illustrate its biological activity:

- Neurotransmitter Reuptake Inhibition : In vitro studies showed that the compound effectively inhibited the reuptake of serotonin and norepinephrine, suggesting its role as an antidepressant agent.

- Cytotoxicity in Cancer Cells : Additional research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), with IC50 values demonstrating significant efficacy .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory properties, showing potential in reducing cytokine production in cell models.

The mechanism through which this compound exerts its effects involves interaction with neurotransmitter receptors and enzymes. The trifluoromethyl group enhances binding affinity, leading to modulation of biological pathways associated with mood regulation and cognitive enhancement. It may act as either an agonist or antagonist depending on the specific receptor context .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the enantioselective synthesis of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine?

- Methodological Answer : Traditional approaches include chiral resolution of racemic mixtures using tartaric acid derivatives, as demonstrated in chiral amine separations . Advanced enzymatic methods, such as the bienzyme cascade system (combining R-ω-transaminase and alcohol dehydrogenase), offer higher stereoselectivity and reduced byproduct formation. This system achieves >99% enantiomeric excess (ee) by dynamically recycling cofactors like NADH .

Q. How is the enantiomeric purity of this compound validated in academic research?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for quantifying ee. Polarimetry and UV/Vis spectroscopy (λmax ~220 nm for amine derivatives) provide supplementary data . Absolute configuration confirmation requires X-ray crystallography or comparative analysis with reference standards .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : The compound should be stored at -20°C in airtight containers under nitrogen to prevent oxidation and moisture absorption. Stability studies indicate ≥4-year integrity under these conditions, validated via periodic NMR and mass spectrometry .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for asymmetric synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and enantioselectivity in transaminase-catalyzed reactions. Molecular docking simulations with enzymes (e.g., R-ω-transaminase) identify key binding interactions, enabling rational mutagenesis to enhance catalytic efficiency .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) arising from trifluoromethyl group effects?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deshields adjacent protons, causing atypical NMR shifts. Comparative analysis with structurally similar compounds (e.g., 2-bromo-5-(trifluoromethyl)pyridine derivatives) and 2D NMR techniques (COSY, HSQC) clarify assignments .

Q. How do solvent systems influence the catalytic activity of ω-transaminases in synthesizing this chiral amine?

- Methodological Answer : Biphasic systems (e.g., water:isooctane) improve substrate solubility and enzyme stability. Co-solvents like DMSO (<10% v/v) enhance reaction rates by reducing substrate inhibition, as evidenced by kinetic studies with R-ω-transaminase .

Q. What are the challenges in scaling up enzymatic synthesis while maintaining stereochemical integrity?

- Methodological Answer : Immobilization of enzymes on silica or polymer supports mitigates denaturation at larger scales. Continuous-flow reactors with in-line monitoring (e.g., FTIR for ee) ensure consistent product quality. Process optimization must balance temperature (25–37°C) and pH (7.5–8.5) to sustain enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.